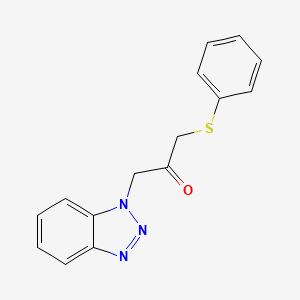

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one

Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one is an organic compound with the molecular formula C₁₅H₁₃N₃OS and a molecular weight of 283.35 g/mol. Key physical properties include a density of 1.28±0.1 g/cm³, a boiling point of 476.7±30.0 °C, and a calculated acid dissociation constant (pKa) of 1.17±0.30 . The compound features a benzotriazole moiety linked to a propan-2-one core substituted with a phenylsulfanyl group. Benzotriazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their stability and reactivity .

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-3-phenylsulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-12(11-20-13-6-2-1-3-7-13)10-18-15-9-5-4-8-14(15)16-17-18/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFBISSJKDEEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one can be synthesized through a multi-step process involving the following key steps:

Formation of Benzotriazole: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.

Attachment of Propanone Backbone: The benzotriazole ring is then reacted with a suitable halogenated propanone derivative under basic conditions to form the desired intermediate.

Introduction of Phenylsulfanyl Group: The intermediate is further reacted with a phenylsulfanyl reagent, such as thiophenol, under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzotriazole ring and phenylsulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one, a comparison with structurally analogous benzotriazolyl ketones is provided below. These compounds differ primarily in substituents on the propan-2-one backbone, which influence their physical, chemical, and functional characteristics.

Table 1: Structural and Physical Property Comparison

Key Observations

Substituent Effects on Physical Properties: The phenylsulfanyl group in the target compound contributes to its high boiling point (>470°C), likely due to increased molecular weight and van der Waals interactions compared to analogues like 1g (methyl substituent, mp ~96°C) . The 4-fluorophenyl derivative () exhibits enhanced crystallinity, as confirmed by single-crystal X-ray diffraction (R factor = 0.081), suggesting tighter packing in the solid state compared to non-fluorinated analogues .

Chemical Reactivity: The thienyl substituent in 1c enables participation in 1,3-dipolar cycloadditions, a reaction pathway less accessible in the phenylsulfanyl variant due to steric and electronic differences .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related derivatives, such as the reaction of benzotriazole with activated acetylenes or thiol-containing precursors (e.g., phenylpropiolic acid derivatives) .

Research Implications

The phenylsulfanyl-substituted benzotriazolyl ketone distinguishes itself through thermal stability and unique redox reactivity, positioning it as a candidate for applications in polymer stabilization or as a synthetic intermediate for sulfur-containing pharmaceuticals. By contrast, analogues like 1c (thienyl) and 1d (trimethoxyphenyl) may find niche roles in materials science due to their extended conjugation or solubility profiles.

Biological Activity

The compound 1-(1H-1,2,3-benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one is part of the benzotriazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, and antiparasitic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 264.32 g/mol. The compound features a benzotriazole ring, which is a common structural motif associated with various biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of benzotriazole exhibit significant antibacterial properties. For instance:

- Study Findings : A series of benzotriazole derivatives were tested against various bacterial strains, including Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives demonstrated strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL depending on the structure of the substituents attached to the benzotriazole ring .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4a | E. coli | 25 |

| 4b | Bacillus subtilis | 12.5 |

| 4c | Pseudomonas aeruginosa | 50 |

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored:

- Effective Compounds : Compounds containing the benzotriazole moiety exhibited antifungal activities against fungi such as Candida albicans and Aspergillus niger. The MIC values varied widely, with some compounds showing effectiveness at concentrations as low as 1.6 μg/mL .

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 22a | Candida albicans | 1.6 |

| 22b | Aspergillus niger | 12.5 |

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives have been particularly noteworthy:

- Case Study : A derivative was tested against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated that at a concentration of 50 μg/mL, the compound reduced the viability of epimastigote forms by approximately 64% after 72 hours . This suggests a promising avenue for developing new treatments for parasitic infections.

The biological activity of benzotriazoles is often linked to their ability to interact with cellular targets, including enzymes and receptors involved in microbial growth and survival. For example, the presence of hydrophobic groups in the structure enhances membrane permeability, facilitating better interaction with microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.